molecular formula C12H12N2O3S B11803301 4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide

4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide

Cat. No.: B11803301
M. Wt: 264.30 g/mol
InChI Key: QZPCNZIFCODLMH-UHFFFAOYSA-N
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Description

4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their antibacterial properties and have been widely used in medicinal chemistry. This compound features a pyridine ring substituted with hydroxy, methyl, and phenyl groups, along with a sulfonamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Introduction of Substituents: The hydroxy, methyl, and phenyl groups are introduced through substitution reactions. For example, the hydroxy group can be introduced via hydroxylation reactions, while the methyl and phenyl groups can be introduced through alkylation and arylation reactions, respectively.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyridine derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N-methylpiperidine: A related compound with a piperidine ring instead of a pyridine ring.

    N-Methyl-4-hydroxypiperidine: Another similar compound with a different ring structure.

Uniqueness

4-Hydroxy-N-methyl-N-phenylpyridine-3-sulfonamide is unique due to its specific combination of functional groups and its potential biological activities

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

N-methyl-4-oxo-N-phenyl-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C12H12N2O3S/c1-14(10-5-3-2-4-6-10)18(16,17)12-9-13-8-7-11(12)15/h2-9H,1H3,(H,13,15)

InChI Key

QZPCNZIFCODLMH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CNC=CC2=O

Origin of Product

United States

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